3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 325979-30-4
Cat. No.: VC21408702
Molecular Formula: C17H15N3O6S
Molecular Weight: 389.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325979-30-4 |
|---|---|
| Molecular Formula | C17H15N3O6S |
| Molecular Weight | 389.4g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21) |
| Standard InChI Key | KCLUYSPAGZPQJU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide are important for understanding its behavior in different experimental conditions and its potential applications in research.
Chemical Reactivity
The chemical reactivity of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is influenced by its functional groups:
-
The amide bond (-CONH-) linking the two portions of the molecule is relatively stable but could potentially undergo hydrolysis under strong acidic or basic conditions.
-
The nitro group (-NO2) on the benzothiazole ring is strongly electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack.
-
The three methoxy groups (-OCH3) on the benzene ring are electron-donating, potentially making this ring more reactive toward electrophilic substitution reactions.
-
The benzothiazole core typically demonstrates stability but may participate in various reactions characteristic of heterocyclic compounds.
Synthesis and Preparation
A likely synthetic approach would involve the reaction between 6-nitro-1,3-benzothiazol-2-amine and 3,4,5-trimethoxybenzoyl chloride (or a similarly activated 3,4,5-trimethoxybenzoic acid derivative) to form the amide linkage. This would likely be performed under appropriate reaction conditions, possibly in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
The starting material 6-nitrobenzo[d]thiazol-2-amine (CAS: 6285-57-0) mentioned in search result could serve as a key precursor in such a synthesis. The reaction scheme might involve:
-
Preparation or commercial acquisition of 6-nitrobenzo[d]thiazol-2-amine
-
Preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid
-
Amide bond formation between these two components
-
Purification of the final product
Research Applications
3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is primarily designated for research use only, as indicated in the search results. The compound may serve various research purposes:
Pharmaceutical Research
The compound may be used in drug discovery programs as:
-
A potential lead compound for developing new therapeutic agents
-
A chemical probe for studying specific biological pathways
-
A reference standard for analytical methods
-
A starting point for structure-activity relationship studies
Material Science Applications
Compounds with similar structural features have been investigated for applications in material science, including:
-
Organic electronics
-
Photovoltaic materials
-
Fluorescent probes and sensors
Chemical Biology
The compound may serve as a tool in chemical biology research to:
-
Probe specific protein-ligand interactions
-
Study cellular signaling pathways
-
Investigate mechanisms of drug action
Analytical Considerations
The identification and characterization of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in research settings would typically involve various analytical techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume